2-Formyl-3-hydroxybenzoic acid is an aromatic compound characterized by a hydroxyl group and a formyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 166.13 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. It is recognized for its ability to participate in diverse
These reactions highlight the compound's versatility in synthetic organic chemistry .
2-Formyl-3-hydroxybenzoic acid exhibits various biological activities, including:
These biological activities make 2-formyl-3-hydroxybenzoic acid a subject of interest in medicinal chemistry and pharmacology .
Several methods have been developed for synthesizing 2-formyl-3-hydroxybenzoic acid:
These methods vary in terms of efficiency, yield, and environmental impact .
The applications of 2-formyl-3-hydroxybenzoic acid are diverse:
These applications underscore its significance in both industrial and research settings .
Interaction studies involving 2-formyl-3-hydroxybenzoic acid focus on its binding affinities with various biological targets, including enzymes and receptors. Preliminary findings suggest that it may interact with specific proteins involved in metabolic pathways, potentially influencing their activity. Additionally, studies on its interaction with metal ions indicate that it may form stable complexes, which could have implications for catalysis and material science .
Several compounds share structural similarities with 2-formyl-3-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
4-Formyl-3-hydroxybenzoic acid | 619-12-5 | Has a formyl group at position 4 instead of 2. |
4-Hydroxy-3-methylbenzoic acid | 499-76-3 | Contains a methyl group instead of a formyl group. |
3-Hydroxy-4-methylbenzoic acid | 586-30-1 | Methylated at position 4 with hydroxyl at position 3. |
3-Formylsalicylic acid | 69117 | A positional isomer with the formyl group at position 3. |
The unique positioning of the functional groups in 2-formyl-3-hydroxybenzoic acid contributes to its distinct chemical properties and biological activities compared to these similar compounds .
Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics
The ¹H NMR spectrum of 2-formyl-3-hydroxybenzoic acid exhibits distinctive resonance patterns that reflect its unique substitution pattern [3]. The formyl proton appears as a characteristic singlet at approximately 10.0 ppm, representing the aldehydic hydrogen attached to the carbonyl carbon [3]. This downfield chemical shift results from the deshielding effect of the adjacent carbonyl oxygen and the aromatic ring system.
The aromatic proton region spans from 7.0 to 8.0 ppm, displaying a complex multipicity pattern characteristic of tri-substituted benzene rings [3]. The three aromatic protons exhibit distinct chemical shifts due to the different electronic environments created by the electron-withdrawing formyl and carboxyl groups, and the electron-donating hydroxyl group [4].
The phenolic hydroxyl proton typically appears as a broad signal between 10.0 and 12.0 ppm when measured in deuterated dimethyl sulfoxide (DMSO-d₆), though this signal may be exchangeable with the solvent [3] [5]. In chloroform-d₃, this proton may appear at slightly different chemical shifts due to solvent effects and hydrogen bonding interactions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics
The ¹³C NMR spectrum provides crucial structural information about the carbon framework [4] [6]. The formyl carbon resonates at approximately 190 ppm, characteristic of aldehydic carbons [3]. The carboxyl carbon appears at around 170 ppm, typical for carboxylic acid carbonyl carbons [4].
The aromatic carbon signals are distributed between 110 and 160 ppm, with each carbon exhibiting distinct chemical shifts based on its substitution pattern and electronic environment [4] [6]. The carbon bearing the hydroxyl group typically appears more upfield compared to those adjacent to electron-withdrawing groups.
NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Formyl proton (¹H) | 9.8-10.2 | Singlet | CHO |
Aromatic protons (¹H) | 7.0-8.0 | Complex multiplet | Ar-H |
Phenolic OH (¹H) | 10.0-12.0 | Broad singlet | Ar-OH |
Formyl carbon (¹³C) | ~190 | - | CHO |
Carboxyl carbon (¹³C) | ~170 | - | COOH |
Aromatic carbons (¹³C) | 110-160 | - | Ar-C |
Infrared Spectroscopic Analysis
The infrared spectrum of 2-formyl-3-hydroxybenzoic acid displays characteristic absorption bands that provide definitive structural confirmation [7] [8]. The aldehydic carbonyl stretch appears at approximately 1680-1720 cm⁻¹, representing the C=O stretching vibration of the formyl group [7]. This frequency is influenced by the conjugation with the aromatic ring system and potential intramolecular hydrogen bonding.
The carboxylic acid carbonyl stretch is observed at 1650-1680 cm⁻¹, slightly lower than the aldehydic carbonyl due to resonance stabilization and hydrogen bonding effects [7] [9]. The hydroxyl stretch manifests as a broad absorption band between 3200-3600 cm⁻¹, characteristic of phenolic OH groups [8] [9].
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the substituted benzene ring system [7] [8]. The C-O stretching of the phenolic group typically occurs around 1200-1300 cm⁻¹ [8].
Raman Spectroscopic Characteristics
Raman spectroscopy provides complementary vibrational information, particularly useful for aromatic ring vibrations [10] [11]. The aromatic C=C stretching modes appear prominently in the 1550-1630 cm⁻¹ region [12] [10]. Phenolic C-OH bending vibrations are observed at characteristic frequencies that depend on the substitution pattern and intermolecular interactions [12].
The aldehyde C-H stretching may appear as a weak band around 2720-2820 cm⁻¹ in the Raman spectrum [10]. Ring breathing modes and other skeletal vibrations provide additional structural fingerprints in the 800-1200 cm⁻¹ region [10].
Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
---|---|---|---|
Aldehydic C=O stretch | 1680-1720 | 1680-1720 | CHO |
Carboxylic C=O stretch | 1650-1680 | 1650-1680 | COOH |
Phenolic O-H stretch | 3200-3600 | 3200-3600 | Ar-OH |
Aromatic C=C stretch | 1450-1600 | 1550-1630 | Ar ring |
C-O stretch | 1200-1300 | 1200-1300 | Ar-OH |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Under electrospray ionization conditions, 2-formyl-3-hydroxybenzoic acid exhibits characteristic fragmentation patterns that provide structural confirmation [13]. The molecular ion peak [M]⁺ appears at m/z 166, corresponding to the molecular weight of the compound [13].
Common fragmentation pathways include:
Electron Impact Mass Spectrometry (EI-MS)
Under electron impact conditions, the compound undergoes more extensive fragmentation [14]. The molecular ion peak may be relatively weak due to the instability of the radical cation. Base peak formation typically occurs through stabilized aromatic fragments [14].
Collision-Induced Dissociation (CID)
Tandem mass spectrometry experiments reveal additional fragmentation pathways [13]. Predicted collision cross sections for various adducts have been calculated:
Fragmentation | m/z | Loss | Assignment |
---|---|---|---|
[M]⁺ | 166 | - | Molecular ion |
[M-CHO]⁺ | 137 | 29 | Loss of formyl |
[M-COOH]⁺ | 121 | 45 | Loss of carboxyl |
[M+H]⁺ | 167 | - | Protonated molecule |
[M+Na]⁺ | 189 | - | Sodium adduct |
Thermal Stability and Phase Transitions
2-Formyl-3-hydroxybenzoic acid demonstrates moderate thermal stability under standard conditions [2]. The compound exists as a solid at room temperature with storage recommended under inert atmosphere conditions [1] [15]. The predicted boiling point ranges from 344.3±32.0°C at 760 mmHg [2], indicating substantial thermal stability before decomposition.
Thermodynamic Parameter Comparison
Density and Physical Properties
The calculated density of 2-formyl-3-hydroxybenzoic acid is 1.5±0.1 g/cm³ [2], consistent with similar aromatic carboxylic acids. The flash point is estimated at 176.2±21.6°C [2], indicating moderate flammability characteristics.
Polymorphism and Crystal Structure
While specific polymorphic forms of 2-formyl-3-hydroxybenzoic acid have not been extensively studied, related hydroxybenzoic acids demonstrate polymorphic behavior [18]. The compound likely forms hydrogen-bonded networks in the solid state, similar to other hydroxybenzoic acid derivatives [18] [19].
Property | Value | Units | Reference Compound |
---|---|---|---|
Density | 1.5±0.1 | g/cm³ | 2-Formyl-3-hydroxybenzoic acid |
Boiling Point | 344.3±32.0 | °C | 2-Formyl-3-hydroxybenzoic acid |
Flash Point | 176.2±21.6 | °C | 2-Formyl-3-hydroxybenzoic acid |
Melting Point | 235-240 | °C | 4-Formyl-3-hydroxybenzoic acid |
Melting Point | 246-250 | °C | 3-Formyl-4-hydroxybenzoic acid |
Aqueous Solubility
2-Formyl-3-hydroxybenzoic acid exhibits limited solubility in water [20], typical of aromatic carboxylic acids with hydrophobic character. The compound is described as "slightly soluble in water" [20], with solubility potentially enhanced through pH adjustment due to the ionizable carboxylic acid group.
Organic Solvent Solubility
The compound demonstrates variable solubility in organic solvents depending on polarity and hydrogen bonding capacity [21] [22]. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for nuclear magnetic resonance studies [3] [5], indicating high solubility in polar aprotic solvents.
Methanol and ethanol provide good solubility for the compound [21], making these solvents suitable for recrystallization and analytical procedures. Moderately polar solvents such as acetone and ethyl acetate show intermediate solubility characteristics [21].
Solvent-Solute Interactions
The hydroxyl and carboxyl groups enable hydrogen bonding interactions with protic solvents [19] [23]. The formyl group provides additional sites for dipole-dipole interactions with polar solvents. Aromatic π-π interactions may occur in solvents containing aromatic systems.
Partition Coefficients
The logarithm of the octanol-water partition coefficient (LogP) ranges from 1.07 to 1.69 [1] [2], indicating moderate lipophilicity. This value suggests the compound has balanced hydrophilic and hydrophobic characteristics, influencing its distribution behavior in biological systems.
Solvent System Optimization
For analytical applications, DMSO-d₆ and CDCl₃ are preferred for NMR spectroscopy [3] [5]. Methanol serves as an effective solvent for general synthetic procedures [21]. Ethyl acetate systems have been utilized for solubility studies under various conditions [23].
Solvent | Solubility Level | Hydrogen Bonding | Applications |
---|---|---|---|
Water | Slightly soluble | Strong | pH-dependent studies |
Methanol | Soluble | Strong | NMR, synthesis |
Ethanol | Soluble | Strong | Recrystallization |
DMSO | Highly soluble | Strong | NMR spectroscopy |
Acetone | Moderately soluble | Moderate | Extractions |
Ethyl acetate | Moderately soluble | Moderate | Purification |
Chloroform | Moderately soluble | Weak | Extractions |
Hexane | Poorly soluble | None | Phase separations |